molecular formula C16H16N6O2S B2471236 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 868969-50-0

1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2471236
CAS No.: 868969-50-0
M. Wt: 356.4
InChI Key: PHEDKZOOCYTUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring, a pyridine ring, and a triazolopyridazine moiety

Properties

IUPAC Name

1-morpholin-4-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-14-2-1-13-18-19-16(22(13)20-14)12-3-5-17-6-4-12/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEDKZOOCYTUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multiple steps, starting with the construction of the triazolopyridazine core This can be achieved through a cyclization reaction involving hydrazine and a suitable pyridine derivative

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The thioethanone group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: The morpholine ring can undergo N-alkylation or N-acylation reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Alkyl halides and acyl chlorides in the presence of a base (e.g., triethylamine) are typically used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxide or sulfone derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: N-alkylated or N-acylated morpholine derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone may serve as a lead compound in developing new anticancer drugs. Its ability to interact with specific proteins or enzymes could alter their activity, making it a candidate for further pharmacological studies aimed at evaluating its efficacy against various cancer types.

Antimicrobial Properties

The compound's diverse chemical structure allows it to exhibit antimicrobial properties. Similar compounds have been shown to possess antibacterial and antifungal activities, suggesting that this compound could be effective against microbial infections. Future studies are needed to assess its spectrum of activity and potential as an antimicrobial agent .

Interaction Studies

Studies have demonstrated that this compound interacts with specific enzymes and proteins, which can lead to significant alterations in their activity. Understanding these interactions is crucial for evaluating the therapeutic potential and safety profile of the compound. Detailed pharmacological studies are required to assess its efficacy in vivo and identify any potential side effects.

Case Studies

Several case studies have explored the biological activity of related compounds and their mechanisms of action. For instance:

  • Antimicrobial Evaluation : A study on thiazole derivatives demonstrated significant antibacterial effects against strains like Pseudomonas aeruginosa and Escherichia coli, highlighting the importance of structural modifications in enhancing biological activity. This research can inform similar evaluations for 1-Morpholino compounds .
  • Protein Kinase Inhibition : Research involving pyridoquinazoline derivatives has shown promise in inhibiting protein kinases relevant to cancer progression. This suggests that 1-Morpholino derivatives might also exhibit kinase inhibitory properties worth investigating further .

Mechanism of Action

The mechanism by which 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can be compared to other similar compounds, such as:

  • 1-Morpholino-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

  • 1-Morpholino-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

  • 1-Morpholino-2-((3-(pyridin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

These compounds share similar structural features but differ in the position of the pyridine ring, which can lead to variations in their biological activity and chemical properties.

Biological Activity

1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in various cellular processes including growth, proliferation, and survival. The inhibition of PI3K has implications in cancer therapy and inflammation management .

Anticancer Activity

In several studies, compounds similar to this compound have demonstrated significant anticancer properties. For instance:

  • In vitro Studies : The compound exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the release of pro-inflammatory cytokines and reduce the activation of inflammatory pathways such as NF-kB. This suggests potential applications in treating diseases characterized by chronic inflammation such as rheumatoid arthritis and asthma .

Pharmacological Profile

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine release
Enzyme InhibitionInhibits PI3K activity

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives including our compound revealed a significant reduction in cell viability across multiple cancer types. The mechanism was linked to the inhibition of PI3K signaling pathways.

Case Study 2: Inflammatory Response

In a model of acute lung injury, administration of the compound resulted in decreased levels of inflammatory markers and improved lung function metrics compared to untreated controls. These findings support its potential use in respiratory diseases.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone?

The synthesis typically involves multi-step reactions, starting with precursor coupling and functional group modifications. Key steps include:

  • Thioether formation : Reaction of a pyridinyl-triazolopyridazine intermediate with a morpholinoethanone thiol derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Catalytic cross-coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for aryl-aryl bond formation in pyridazine ring assembly .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/dioxane) to achieve >95% purity .
    Critical conditions : Temperature control during exothermic steps, inert atmosphere (N₂/Ar), and stoichiometric precision to avoid byproducts.

Q. Which analytical techniques are essential for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, particularly the morpholino and pyridinyl groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₈H₁₈N₆O₂S) and detects isotopic patterns .
  • X-ray crystallography : Resolves stereoelectronic effects in the triazolopyridazine core, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What safety protocols are required for handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles due to GHS hazards (skin/eye irritation, acute toxicity) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • Spill management : Collect solid residues in sealed containers; avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the morpholino group in BRD4 inhibition?

  • Systematic substitution : Replace morpholino with piperidine, piperazine, or acyclic amines to assess steric/electronic effects on BRD4 binding .
  • Bivalent binding assays : Compare monovalent vs. bivalent derivatives (e.g., AZD5153 analogs) to evaluate avidity-driven potency enhancements .
  • Cellular potency assays : Measure c-Myc downregulation in cancer cell lines (e.g., MV4-11 leukemia) to correlate SAR with functional outcomes .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BRD4 bromodomains (PDB: 5UJ1). Focus on acetyl-lysine mimicry by the triazolopyridazine core .
  • MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to identify key residues (e.g., Asn140, Tyr97) for mutagenesis validation .

Q. How should researchers address contradictions in reported biological activity data?

  • Purity validation : Reanalyze disputed batches via HPLC-MS to rule out impurities (e.g., unreacted precursors) .
  • Assay standardization : Re-test activity under controlled conditions (e.g., ATP concentration, incubation time) in BRD4 TR-FRET assays .
  • Structural analogs : Compare activity of closely related compounds (e.g., pyridinyl vs. phenyl substitutions) to isolate pharmacophore contributions .

Q. What methodologies optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce LogP >3 and improve aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., morpholino oxidation); stabilize via fluorination .
  • In vivo efficacy : Use xenograft models (e.g., subcutaneous tumors) with oral dosing to assess bioavailability and tumor growth inhibition .

Q. How to design bioactivity assays for antifungal or anticancer potential?

  • Antifungal screening : Test against Candida albicans (CLSI M27 protocol) and Aspergillus fumigatus, with fluconazole as a control. Measure MIC values .
  • Anticancer profiling : Use NCI-60 cell line panel or patient-derived organoids to identify sensitivity hotspots (e.g., hematologic cancers) .
  • Mechanistic studies : Perform flow cytometry (apoptosis) and Western blotting (c-Myc, Bcl-2) to confirm on-target effects .

Q. What strategies enhance chemical stability during storage?

  • Light-sensitive degradation : Store in amber vials at –20°C under inert gas (Ar) to prevent photooxidation of the thioether bond .
  • Moisture control : Use desiccants (silica gel) in sealed containers; avoid DMSO stock solutions >1 month due to hydrolysis .

Q. How to perform comparative analysis with structural analogs?

  • Pharmacophore mapping : Align analogs (e.g., pyrazolo[1,5-a]pyridin-3-yl pyridazinones) using MOE or Phase to identify conserved interaction motifs .
  • Free-energy calculations : Use MM-GBSA to rank binding affinities and prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.